5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Description
5-{[3-(Benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a benzimidazol-2-one core substituted at position 5 with a [3-(benzyloxy)benzyl]amino group. The benzimidazolone scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug discovery due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-[(3-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C21H19N3O2/c25-21-23-19-10-9-17(12-20(19)24-21)22-13-16-7-4-8-18(11-16)26-14-15-5-2-1-3-6-15/h1-12,22H,13-14H2,(H2,23,24,25) |
InChI Key |
HXFCLZDJZWAMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a phenol derivative.
Attachment of Benzylamine Moiety: The benzylamine moiety can be attached through reductive amination, where a benzaldehyde derivative is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or neutral conditions.
Major Products
Oxidation: Benzylic alcohols, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole core is known to interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzimidazolone Derivatives
Pharmacological and Biochemical Insights
- Chlorinated Analogs : The 5-chloro substituent (e.g., in ) may enhance electrophilicity, improving interactions with biological targets such as enzymes or receptors .
- Benzyloxy Groups : The target compound’s benzyloxy moiety likely enhances lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic binding pockets .
Crystallographic and Stability Data
- Dibenzyl Derivatives : highlights that dibenzyl-substituted benzimidazolones exhibit stable crystalline structures with defined dihedral angles (76–78°), suggesting conformational rigidity beneficial for drug design .
- 5-Hydrosulfonyl Derivatives : These compounds () demonstrate synthetic versatility, with hydrosulfonyl groups enabling further functionalization via substitution reactions .
Biological Activity
5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has been studied for its potential therapeutic applications in various fields, including antimicrobial, antiviral, and anticancer activities. The following sections provide a detailed examination of its biological activity based on recent research findings.
Molecular Formula
- C21H19N3O2
IUPAC Name
- 5-[(2-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates effective inhibition against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro... | Antibacterial | 32 |
| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | Antibacterial | 16 |
| 5-Acetylacetamido-2-benzimidazolinone | Antifungal | 64 |
Antiviral Activity
The compound has also been explored for its antiviral properties. It has shown potential in inhibiting viral replication in vitro, particularly against RNA viruses. The mechanism involves interference with viral entry or replication processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| SK-MEL-5 | 9.7 | 3.20 |
| Mia Paca-2 | 15.0 | - |
| CEM | 12.0 | - |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. The presence of specific substituents can enhance or diminish activity.
Key Findings:
- Substituent Effects : The benzyloxy group enhances solubility and bioavailability.
- Core Structure : The benzimidazole core is crucial for biological interactions with target enzymes and receptors.
Case Study 1: Antimicrobial Efficacy
A study conducted by Birajdar et al. (2013) synthesized several benzimidazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the benzyloxy substituent exhibited enhanced activity compared to their unsubstituted counterparts.
Case Study 2: Anticancer Properties
In a study published in the journal Molecules, researchers assessed the anticancer effects of various benzimidazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
